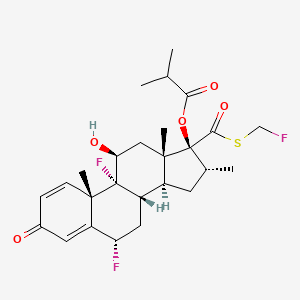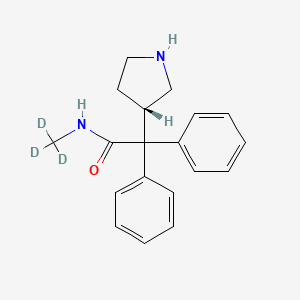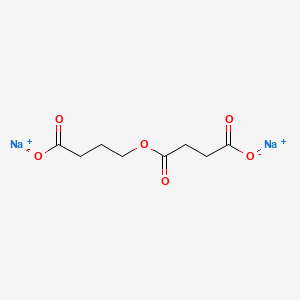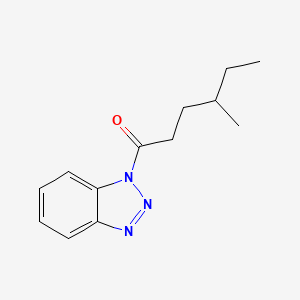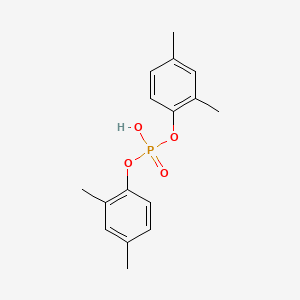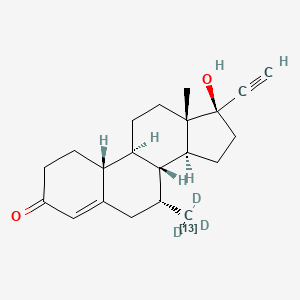
Delta4-Tibolone-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta4-Tibolone-13C,d3, also known as (7α,17α)-17-Hydroxy-7-(methyl-13C,d3)-19-norpregn-4-en-20-yn-3-one, is a synthetic steroid compound. It is a stable isotope-labeled version of Delta4-Tibolone, which is a metabolite of Tibolone. Tibolone is a synthetic steroid with estrogenic, androgenic, and progestogenic properties, primarily used in hormone replacement therapy for postmenopausal women .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Delta4-Tibolone-13C,d3 involves multiple steps, starting from the appropriate steroid precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Delta4-Tibolone-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives .
Scientific Research Applications
Delta4-Tibolone-13C,d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and degradation of Tibolone.
Biology: Employed in studies investigating the biological effects of Tibolone and its metabolites on various cell lines.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Tibolone.
Industry: Utilized in the development of new synthetic routes and production methods for steroid compounds.
Mechanism of Action
Delta4-Tibolone-13C,d3 exerts its effects through its metabolites, which interact with various steroid hormone receptors. Upon ingestion, Tibolone is rapidly converted into three major metabolites: 3α-hydroxy-Tibolone, 3β-hydroxy-Tibolone, and Delta4-Tibolone. These metabolites exhibit estrogenic, androgenic, and progestogenic activities by binding to their respective receptors. The specific tissue effects are determined by the local enzymatic activity and receptor expression .
Comparison with Similar Compounds
Similar Compounds
Tibolone: The parent compound of Delta4-Tibolone-13C,d3, used in hormone replacement therapy.
3α-Hydroxy-Tibolone: An estrogenic metabolite of Tibolone.
3β-Hydroxy-Tibolone: Another estrogenic metabolite of Tibolone.
Uniqueness
This compound is unique due to its stable isotope labels (13C and d3), which make it particularly useful in analytical studies. These labels allow for precise tracking and quantification of the compound in biological systems, providing valuable insights into its pharmacokinetics and metabolism .
Properties
Molecular Formula |
C21H28O2 |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(7R,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7-(trideuterio(113C)methyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,12-13,16-19,23H,5-11H2,2-3H3/t13-,16+,17-,18+,19-,20+,21+/m1/s1/i2+1D3 |
InChI Key |
WAOKMNBZWBGYIK-SEZPNPRHSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O |
Canonical SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


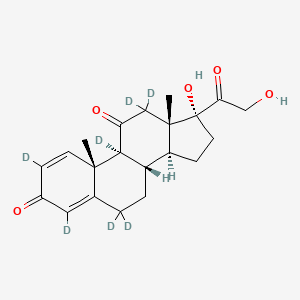
![2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethylurea](/img/structure/B13847661.png)
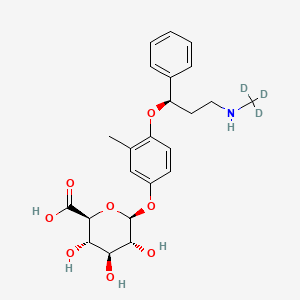
![7-[(2S,5R)-5-[(2S,5R)-5-[(2S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13847664.png)
![(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13847665.png)
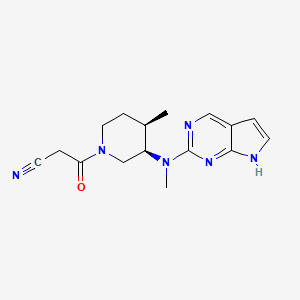
![3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide](/img/structure/B13847673.png)

